![molecular formula C17H17FN4O2S B2498541 4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2097864-36-1](/img/structure/B2498541.png)

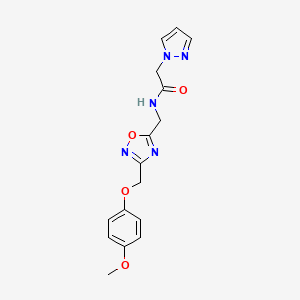

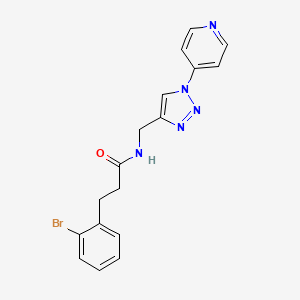

4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

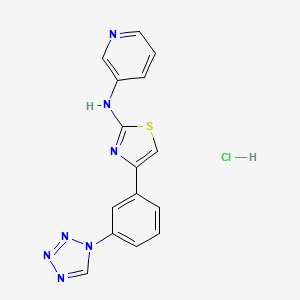

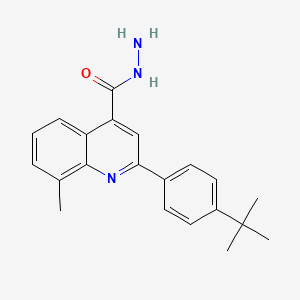

This compound belongs to a class of molecules that are of interest in pharmaceutical chemistry due to their potential biological activities. The structure suggests a complex interaction with biological receptors, highlighting its significance in drug discovery and design processes.

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multi-step chemical reactions, typically starting from specific benzene sulfonamides or pyrazole derivatives. These procedures require careful control of reaction conditions to ensure the introduction of desired functional groups at specific locations on the molecule (Paulina Kubowicz-Kwaoeny et al., 2019; Zhang Peng-yun, 2013).

Molecular Structure Analysis

Molecular structure analysis, including quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, UV), provides insights into the compound's geometry, vibrational modes, and electronic properties. Such analyses contribute to understanding the molecule's reactivity and interaction mechanisms (P. Govindasamy & S. Gunasekaran, 2015).

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Agents

A study on benzene sulfonamide pyrazole oxadiazole derivatives revealed their synthesis and evaluation for antimicrobial as well as antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) indicated the potential of these compounds as antitubercular agents. Antibacterial activity was notably good against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, with compound 5d showing active antitubercular effects against M. tuberculosis H37Rv (Shingare et al., 2022).

Antimicrobial Activity of Heterocycles

Another research focused on the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating varied antimicrobial activities. The formation of compounds through reactions with aromatic aldehydes, semicarbazide, and thiosemicarbazide led to a series of biologically active molecules (El‐Emary et al., 2002).

Cytotoxicity and Carbonic Anhydrase Inhibition

Research on polymethoxylated-pyrazoline benzene sulfonamides explored their cytotoxic activities against tumor and non-tumor cell lines, along with inhibitory effects on carbonic anhydrase isoenzymes. These compounds, particularly trimethoxy derivatives, showed selectivity and significant inhibitory activity, highlighting their potential for further investigation as therapeutic agents (Kucukoglu et al., 2016).

Antibacterial Evaluation of Novel Heterocyclic Compounds

A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial use found several compounds with high activities. This research underscores the potential of sulfonamide-based compounds in developing new antibacterial agents (Azab et al., 2013).

Characterization and Synthetic Applications

The synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide explored the effects of base, solvent, reaction temperature, and time on product yield. This research provides valuable insights into the synthetic applications of sulfonamide derivatives (Peng-yun, 2013).

Orientations Futures

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the interest in fluorinated compounds in the fields of pharmaceuticals and agrochemicals , this compound could be a promising candidate for further investigation.

Propriétés

IUPAC Name |

4-fluoro-2-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2S/c1-13-9-16(18)4-5-17(13)25(23,24)21-7-8-22-12-15(11-20-22)14-3-2-6-19-10-14/h2-6,9-12,21H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKQUGKRVMQJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)

![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)

![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)